Bis[(2-di-i-propylphosphino]ethyl)amine

Catalog No.
S1542646
CAS No.
131890-26-1
M.F
C16H37NP2
M. Wt
305.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[(2-di-i-propylphosphino]ethyl)amine

CAS Number

131890-26-1

Product Name

Bis[(2-di-i-propylphosphino]ethyl)amine

IUPAC Name

2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine

Molecular Formula

C16H37NP2

Molecular Weight

305.42 g/mol

InChI

InChI=1S/C16H37NP2/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8/h13-17H,9-12H2,1-8H3

InChI Key

FTVIGQGOGIHMBS-UHFFFAOYSA-N

SMILES

CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C

Catalyst and Ligand Precursor:

Bis[(2-di-i-propylphosphino)ethyl]amine, also known as iPr₂NP(CH₂CH₂Et)₂, abbreviated as iPr₂NP(Et), finds application in scientific research as a precursor for the synthesis of homogeneous catalysts. These catalysts possess a central metal atom surrounded by ligands, which are molecules that donate electrons and influence the reactivity of the metal. iPr₂NP(Et) acts as a bidentate ligand, meaning it can bind to the central metal atom through two donor atoms. The two phosphorus atoms in the molecule are the primary binding sites, forming strong bonds with various transition metals.

Studies have shown the effectiveness of iPr₂NP(Et) in generating catalysts for various reactions, including:

  • Hydrocarbon hydrogenation: The addition of hydrogen to unsaturated carbon-carbon bonds.
  • Hydroformylation: The introduction of an aldehyde functional group (H-C=O) into an alkene molecule.
  • Hydrosilylation: The addition of a silicon-hydrogen bond (Si-H) to an unsaturated molecule.

The bulky isopropyl groups (iPr) on the phosphorus atoms contribute to the steric properties of the ligand, influencing the selectivity and activity of the resulting catalyst.

Medicinal Chemistry and Material Science:

Beyond its role as a catalyst precursor, iPr₂NP(Et) also holds potential applications in:

  • Medicinal chemistry: The development of new drugs and therapeutic agents. Research suggests the molecule's ability to chelate metal ions, potentially offering avenues for designing metal-based drugs.
  • Material science: The study and development of new materials with specific properties. iPr₂NP(Et) can be incorporated into the design of novel materials due to its unique chemical functionalities and ability to interact with various elements.

Bis[(2-di-i-propylphosphino)ethyl]amine is a bidentate ligand characterized by its two diisopropylphosphino groups attached to an ethylamine backbone. Its chemical formula is C₁₆H₃₇NP₂, and it has a molecular weight of approximately 305.45 g/mol. This compound is notable for its ability to form stable complexes with various transition metals, particularly ruthenium, making it valuable in catalysis and other

Bis[(2-di-i-propylphosphino)ethyl]amine functions by coordinating to a transition metal center through its nitrogen and phosphorus atoms. This creates a well-defined coordination environment around the metal, influencing its electronic properties and reactivity. The steric bulk of the diisopropyl groups can further influence the reaction pathway by controlling the approach of substrates to the metal center []. The specific mechanism of action depends on the particular catalytic reaction and the transition metal involved.

  • Acute toxicity: Harmful if swallowed.
  • Flammability: Highly flammable liquid and vapor.
  • Other hazards: May cause skin irritation and damage to organs through prolonged or repeated exposure.
Primarily as a ligand. It can coordinate with transition metals to form metal-ligand complexes, which are crucial in catalytic processes. For instance, it has been used in the dehydrogenation of ethanol when complexed with ruthenium . Additionally, it can engage in ligand exchange reactions, where the phosphine groups can be replaced by other ligands depending on the reaction conditions.

The synthesis of Bis[(2-di-i-propylphosphino)ethyl]amine typically involves the reaction of diisopropylphosphine with ethylene diamine or similar precursors under controlled conditions. Various methods may be employed, including:

  • Direct Reaction: Mixing diisopropylphosphine with ethylene diamine in an inert atmosphere.
  • Phosphorylation: Utilizing phosphorous oxychloride or similar reagents to introduce the phosphino groups onto an amine substrate.
  • Ligand Exchange: Starting from a metal complex and exchanging ligands to yield the desired compound .

Bis[(2-di-i-propylphosphino)ethyl]amine is primarily utilized in catalysis, particularly in:

  • Hydrogenation Reactions: Serving as a ligand for catalysts that facilitate hydrogenation processes.
  • Dehydrogenation Reactions: Complexed with ruthenium for the dehydrogenation of alcohols.
  • Organometallic Chemistry: As a versatile ligand in various organometallic applications .

Interaction studies involving Bis[(2-di-i-propylphosphino)ethyl]amine focus on its coordination chemistry with transition metals. These studies reveal how the compound influences the electronic properties of metal centers and alters reaction pathways. The stability and reactivity of the resulting metal-ligand complexes are critical for optimizing catalytic processes.

Several compounds share structural similarities with Bis[(2-di-i-propylphosphino)ethyl]amine, particularly those containing phosphine ligands. Here are some notable examples:

Compound NameStructure TypeUnique Features
DiphenylphosphineMonodentate ligandKnown for strong π-acceptor properties
Tris(2-diphenylphosphino)phosphineTridentate ligandForms stable complexes with heavier metals
Bis(2-(dimethylamino)ethyl)amineBidentate amineLacks phosphorus; used in different catalytic systems

Uniqueness of Bis[(2-di-i-propylphosphino)ethyl]amine

Bis[(2-di-i-propylphosphino)ethyl]amine stands out due to its dual phosphine functionality which allows for enhanced coordination capabilities compared to monodentate ligands. Its ability to stabilize low oxidation states of transition metals makes it particularly useful in catalysis where other ligands may fail.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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